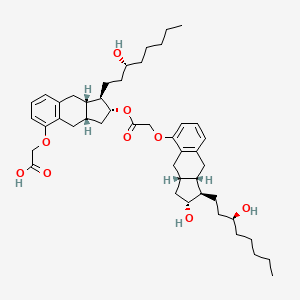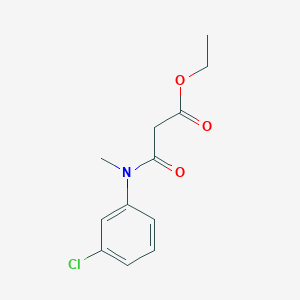
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate is a chemical compound that belongs to the class of sulfonylpyrroles This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-methylphenylsulfonyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrole-2-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted pyrrole compounds.
科学的研究の応用
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(4-chlorophenyl)sulfonylpyrrole-2-carboxylate
- Ethyl 1-(4-nitrophenyl)sulfonylpyrrole-2-carboxylate
- Ethyl 1-(4-methoxyphenyl)sulfonylpyrrole-2-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical properties, reactivity, and biological activity. For example, the electron-withdrawing nitro group in Ethyl 1-(4-nitrophenyl)sulfonylpyrrole-2-carboxylate can enhance its reactivity towards nucleophiles, while the electron-donating methoxy group in Ethyl 1-(4-methoxyphenyl)sulfonylpyrrole-2-carboxylate can increase its stability.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with different molecular targets. Understanding its synthesis, reactivity, and applications can provide valuable insights for researchers in chemistry, biology, medicine, and industry.
特性
分子式 |
C14H15NO4S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-3-19-14(16)13-5-4-10-15(13)20(17,18)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3 |
InChIキー |
JDSYECIXVIFSSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



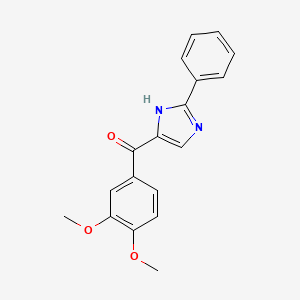
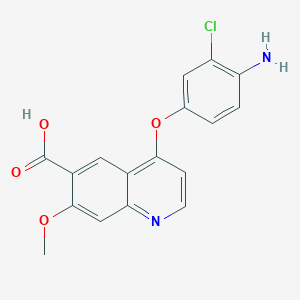
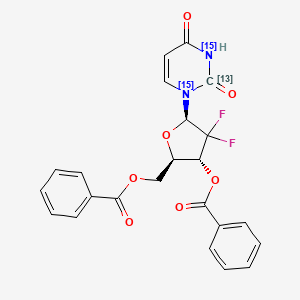


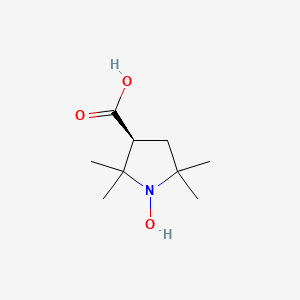
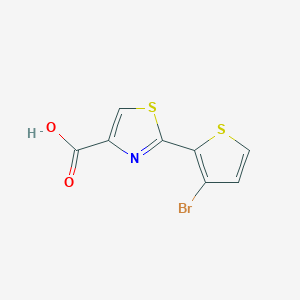
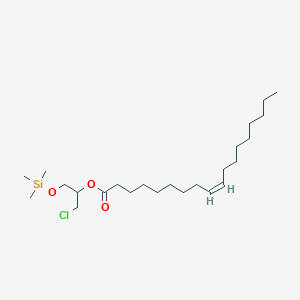
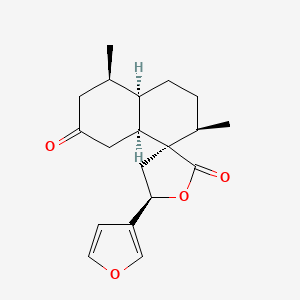
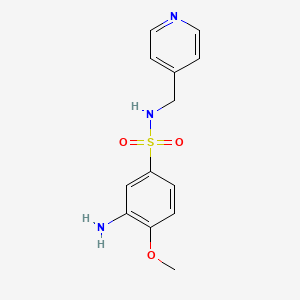
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
